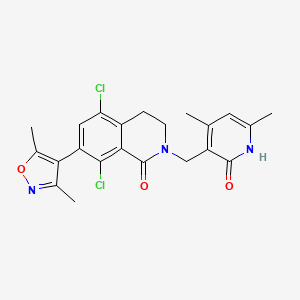

PF-06726304

Description

Properties

IUPAC Name |

5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKDOPJQPKXNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PF-06726304

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06726304 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[5] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. In various cancers, EZH2 is often overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and promoting tumor growth. PF-06726304 exerts its anti-cancer effects by competitively inhibiting the enzymatic activity of EZH2, thereby reversing the hyper-trimethylation of H3K27 and reactivating the expression of tumor suppressor genes.

Core Mechanism of Action: EZH2 Inhibition

The primary mechanism of action of PF-06726304 is the selective inhibition of the methyltransferase activity of EZH2. It is a highly potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor.[6] By binding to the SAM-binding pocket of EZH2, PF-06726304 prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This leads to a global reduction in H3K27me3 levels, which in turn results in the de-repression of EZH2 target genes. Many of these target genes are tumor suppressors involved in cell cycle control, differentiation, and apoptosis.

Signaling Pathway

The signaling pathway initiated by PF-06726304 can be visualized as a cascade of events leading to anti-tumor activity. The diagram below illustrates the core mechanism and its downstream consequences.

Quantitative Data

The potency and cellular activity of PF-06726304 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Potency

| Parameter | Target/Cell Line | Value | Reference |

| Ki (Wild-Type EZH2) | Cell-free | 0.7 nM | [1][2] |

| Ki (Y641N Mutant EZH2) | Cell-free | 3.0 nM | [1][2] |

| IC50 (H3K27me3 Inhibition) | Karpas-422 | 15 nM | [1][2] |

| IC50 (Cell Proliferation) | Karpas-422 | 25 nM | [2] |

Table 2: In Vivo Efficacy in Karpas-422 Xenograft Model

| Dosage | Administration | Study Duration | Outcome | Reference |

| 200 mg/kg | BID | 20 days | Inhibition of tumor growth | [2][3] |

| 300 mg/kg | BID | 20 days | Inhibition of tumor growth | [2][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Biochemical EZH2 Inhibition Assay

This protocol describes a typical biochemical assay to determine the inhibitory activity of PF-06726304 on EZH2.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% BSA.

-

Enzyme: Recombinant human PRC2 complex (EZH2/EED/SUZ12).

-

Substrate: Biotinylated histone H3 (1-25) peptide.

-

Cofactor: S-adenosyl-L-[methyl-³H]-methionine.

-

Inhibitor: Serial dilutions of PF-06726304 in DMSO.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add the assay buffer, recombinant PRC2 complex, and diluted PF-06726304.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the biotinylated H3 peptide and S-adenosyl-L-[methyl-³H]-methionine.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction by adding unlabeled S-adenosyl-L-homocysteine (SAH).

-

-

Detection:

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated peptide to bind.

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound reagents.

-

Add a scintillation cocktail to each well.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of incorporated radioactivity is proportional to the EZH2 activity.

-

Calculate the percentage of inhibition for each concentration of PF-06726304 relative to the DMSO control.

-

Determine the IC50 and/or Ki values by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of PF-06726304 on the proliferation of Karpas-422 cells.

Methodology:

-

Cell Culture:

-

Culture Karpas-422 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

-

-

Treatment:

-

Prepare serial dilutions of PF-06726304 in the culture medium.

-

Add the diluted compound to the wells, including a DMSO vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Assay:

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

-

Readout and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Karpas-422 Xenograft Model

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of PF-06726304 in a mouse xenograft model.

Methodology:

-

Tumor Implantation:

-

Use immunodeficient mice (e.g., NOD-SCID or nude mice).

-

Subcutaneously inject 5-10 x 10⁶ Karpas-422 cells suspended in a suitable medium (e.g., Matrigel and PBS mixture) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor the mice for tumor growth.

-

Once the tumors reach a mean volume of 100-200 mm³, randomize the mice into different treatment groups (e.g., vehicle control, PF-06726304 at 200 mg/kg, and 300 mg/kg).

-

-

Treatment:

-

Prepare the dosing formulation of PF-06726304 (e.g., in a vehicle of 0.5% methylcellulose in water).

-

Administer the compound or vehicle control to the mice twice daily (BID) via oral gavage for 20 consecutive days.

-

-

Monitoring and Endpoint:

-

Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (length x width²)/2.

-

Monitor the body weight of the mice as an indicator of general health.

-

At the end of the 20-day treatment period, euthanize the mice.

-

Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen or fix them in formalin for further analysis.

-

-

Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Perform pharmacodynamic analysis on the tumor tissues, such as measuring the levels of H3K27me3 by western blotting or immunohistochemistry, to confirm target engagement.

-

References

An In-Depth Technical Guide on the Selectivity Profile of PF-06726304

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and activity profile of PF-06726304, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. The information is compiled from publicly available scientific literature and vendor technical data.

Executive Summary

PF-06726304 is a highly potent, S-adenosylmethionine (SAM)-competitive inhibitor of the EZH2 catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It demonstrates robust inhibition of both wild-type and mutant forms of EZH2 at the nanomolar level, leading to decreased methylation of Histone H3 at Lysine 27 (H3K27me3) and subsequent anti-proliferative effects in cancer cell lines dependent on EZH2 activity.[2][3][4][5] While described as a selective inhibitor, a comprehensive screening panel against a broad range of methyltransferases for PF-06726304 is not publicly available. However, data from other well-characterized EZH2 inhibitors suggest that selectivity against the highly homologous EZH1 is a key characteristic of this inhibitor class.

Quantitative Data

The following tables summarize the known biochemical potency and cellular activity of PF-06726304.

Biochemical Activity Profile

This table presents the direct inhibitory activity of PF-06726304 against its primary target, EZH2.

| Target | Metric | Value (nM) | Comments |

| EZH2 (Wild-Type) | K_i | 0.7 | Potent inhibition of the wild-type enzyme.[2][3][4][5] |

| EZH2 (Y641N Mutant) | K_i | 3.0 | Retains high potency against a common activating mutation.[2][3][4][5] |

| EZH2 (General) | IC_50 | 0.7 | Described as a highly potent EZH2 inhibitor.[1] |

Cellular Activity Profile

This table details the activity of PF-06726304 in a cellular context, demonstrating its ability to engage the target and elicit a biological response.

| Cell Line | Assay | Metric | Value (nM) |

| Karpas-422 (Lymphoma) | H3K27me3 Reduction | IC_50 | 15 |

| Karpas-422 (Lymphoma) | Anti-proliferation | IC_50 | 25 |

Selectivity Context

A broad, quantitative selectivity panel for PF-06726304 against other histone methyltransferases (HMTs) is not available in the cited public literature. However, to provide context for this class of inhibitors, the table below shows selectivity data for other well-characterized, potent EZH2 inhibitors against the closely related EZH1 isoform and other HMTs. It is anticipated that PF-06726304 would have a similar profile, with significant selectivity for EZH2 over EZH1 and high selectivity over other HMTs.

| Compound | EZH2 (IC_50 or K_i, nM) | EZH1 (IC_50 or K_i, nM) | Selectivity (EZH1/EZH2) | Selectivity vs. Other HMTs |

| GSK126 | 9.9 | - | >1000-fold | Highly selective over 20 other HMTs.[6] |

| EPZ005687 | 24 | ~1200 | ~50-fold | >500-fold selective against 15 other HMTs.[5][6][7] |

| CPI-1205 | 2 | 52 | 26-fold | Data not specified.[6] |

| GSK343 | 4 | ~240 | 60-fold | >1000-fold selective against other HMTs.[6] |

Signaling Pathway

EZH2 is the core catalytic component of the PRC2 complex, which also includes essential subunits EED and SUZ12. The primary function of this complex is to mediate gene silencing. EZH2 utilizes SAM as a methyl donor to catalyze the mono-, di-, and tri-methylation of histone H3 on lysine 27 (H3K27). H3K27me3 is a repressive epigenetic mark that leads to chromatin compaction and transcriptional silencing of target genes, many of which are tumor suppressors. PF-06726304 competes with SAM for the EZH2 active site, preventing H3K27 methylation and leading to the reactivation of silenced genes.

Experimental Protocols

The following sections describe representative, detailed methodologies for key experiments used to characterize EZH2 inhibitors like PF-06726304.

Biochemical EZH2 Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for measuring enzymatic activity and inhibition in a high-throughput format.

Objective: To determine the IC_50 or K_i of PF-06726304 against purified EZH2 enzyme.

Principle: The assay measures the methylation of a biotinylated H3K27 peptide substrate by the EZH2 complex. The product is detected by a Europium cryptate-labeled anti-H3K27me3 antibody (donor) and streptavidin-XL665 (acceptor). When the substrate is methylated, the donor and acceptor are brought into proximity, generating a FRET signal.

Materials:

-

Purified, active PRC2 complex (containing EZH2, EED, SUZ12)

-

Biotinylated Histone H3 (K27) peptide substrate

-

S-Adenosyl-L-methionine (SAM)

-

PF-06726304 (or test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.8, 10 mM NaCl, 4 mM DTT, 0.01% Tween-20)

-

HTRF Detection Reagents:

-

Europium (Eu3+) cryptate-labeled anti-H3K27me3 antibody

-

Streptavidin-XL665 (SA-XL665)

-

-

HTRF Detection Buffer

-

Low-volume 384-well white plates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of PF-06726304 in 100% DMSO. Further dilute in Assay Buffer to a 4x final concentration.

-

Reagent Preparation:

-

Dilute PRC2 enzyme complex in Assay Buffer to a 2x final concentration.

-

Prepare a substrate/cofactor mix by diluting the biotinylated H3K27 peptide and SAM to a 4x final concentration in Assay Buffer.

-

-

Enzymatic Reaction:

-

Add 5 µL of 4x compound dilution (or DMSO control) to the wells of a 384-well plate.

-

Add 10 µL of 2x enzyme solution to all wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the 4x substrate/cofactor mix. The final reaction volume is 20 µL.

-

Seal the plate and incubate at room temperature for a defined period (e.g., 1-4 hours).

-

-

Detection:

-

Prepare the detection mix by diluting the Eu3+-anti-H3K27me3 antibody and SA-XL665 in HTRF Detection Buffer.

-

Stop the reaction by adding 10 µL of the detection mix to each well.

-

Seal the plate, protect from light, and incubate at room temperature for 1-2 hours.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

-

Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_50 value.

Cellular H3K27me3 AlphaLISA Assay

This protocol describes an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) method to quantify intracellular levels of H3K27me3 following compound treatment.

Objective: To determine the cellular potency (EC_50) of PF-06726304 by measuring the reduction of the H3K27me3 epigenetic mark.

Principle: Cells are treated with the inhibitor, lysed, and histones are extracted in the same well. The H3K27me3 mark is detected using a biotinylated anti-Histone H3 antibody and an anti-H3K27me3 antibody conjugated to AlphaLISA Acceptor beads. Streptavidin-coated Donor beads bind the biotinylated antibody. In the presence of the H3K27me3 mark, the Donor and Acceptor beads are brought into close proximity, generating a chemiluminescent signal upon excitation.

Materials:

-

Karpas-422 cells (or other relevant cell line)

-

Cell culture medium and supplements

-

PF-06726304 (or test compound)

-

AlphaLISA H3K27me3 Cellular Detection Kit (containing lysis buffer, extraction buffer, detection buffer, Acceptor beads, and biotinylated antibody)

-

Streptavidin (SA)-Donor beads

-

White opaque 384-well cell culture plates

-

AlphaScreen-compatible microplate reader

Procedure:

-

Cell Plating: Seed Karpas-422 cells into a 384-well white opaque plate at a predetermined density (e.g., 2,500-10,000 cells/well) in 10 µL of culture medium.

-

Compound Treatment:

-

Prepare a serial dilution of PF-06726304 in culture medium at 3x the final desired concentration.

-

Add 5 µL of the compound dilution (or medium with DMSO as a vehicle control) to the cells. The final volume is 15 µL.

-

Incubate the plate for an extended period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.

-

-

Cell Lysis & Histone Extraction:

-

Add 5 µL of Cell-Histone Lysis Buffer to each well.

-

Incubate for 15 minutes at room temperature on a plate shaker.

-

Add 10 µL of Cell-Histone Extraction Buffer to each well.

-

Incubate for 10 minutes at room temperature on a plate shaker.

-

-

AlphaLISA Detection:

-

Prepare a 5x mix of anti-H3K27me3 Acceptor beads and biotinylated anti-Histone H3 antibody in 1x Detection Buffer.

-

Add 10 µL of this mix to each well.

-

Seal the plate and incubate for 60-90 minutes at room temperature.

-

Working in subdued light, prepare a 5x solution of SA-Donor beads in 1x Detection Buffer.

-

Add 10 µL of the SA-Donor bead solution to each well.

-

Seal the plate, protect from light, and incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Read the plate on an AlphaScreen-compatible reader.

-

Analysis: Plot the AlphaLISA signal against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC_50 value.[2][3][4]

References

- 1. revvity.com [revvity.com]

- 2. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

The Role of PF-06726304 in Histone Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06726304 is a highly potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation event is a hallmark of transcriptionally silenced chromatin. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of PF-06726304, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: EZH2 Inhibition and Histone Methylation

PF-06726304 exerts its biological effects by directly inhibiting the enzymatic activity of EZH2. By competing with the cofactor S-adenosyl-L-methionine (SAM), PF-06726304 prevents the transfer of a methyl group to histone H3 at lysine 27.[1] This leads to a global reduction in H3K27me3 levels, a key epigenetic mark associated with gene silencing. The subsequent reactivation of tumor suppressor genes, previously silenced by aberrant EZH2 activity, is believed to be a primary driver of the anti-tumor effects of PF-06726304.

Signaling Pathway Diagram

Caption: Mechanism of action of PF-06726304 in inhibiting EZH2-mediated histone methylation.

Quantitative Data Presentation

The following tables summarize the key quantitative data for PF-06726304, demonstrating its high potency and selectivity.

Table 1: Biochemical Potency of PF-06726304

| Target | Assay Type | Ki (nM) | IC50 (nM) |

| Wild-Type EZH2 | Biochemical | 0.7[2][3] | 0.7[3] |

| Y641N Mutant EZH2 | Biochemical | 3.0[2][3] | - |

Table 2: Cellular Activity of PF-06726304

| Cell Line | Assay | IC50 (nM) |

| Karpas-422 (Diffuse Large B-cell Lymphoma) | H3K27me3 Reduction | 15[2][3] |

| Karpas-422 (Diffuse Large B-cell Lymphoma) | Anti-proliferation | 25[3] |

Table 3: In Vivo Efficacy of PF-06726304

| Tumor Model | Dosing | Outcome |

| Karpas-422 Xenograft | 200 and 300 mg/kg, BID for 20 days | Inhibition of tumor growth and robust modulation of downstream biomarkers[3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited. These protocols are based on publicly available information and standard laboratory procedures.

EZH2 Biochemical Inhibition Assay (TR-FRET based)

This assay quantifies the ability of PF-06726304 to inhibit the methyltransferase activity of the PRC2 complex.

Caption: Workflow for the EZH2 biochemical inhibition assay.

-

PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

-

Biotinylated Histone H3 (1-28) peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

PF-06726304

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)

-

Detection Reagents: Europium-labeled anti-H3K27me3 antibody and Streptavidin-Allophycocyanin (SA-APC)

-

384-well low-volume microplates

-

Prepare serial dilutions of PF-06726304 in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the PRC2 complex, biotinylated H3 peptide, and PF-06726304 solution.

-

Initiate the methyltransferase reaction by adding SAM.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled anti-H3K27me3 antibody and SA-APC).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a suitable TR-FRET plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to 615 nm and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular H3K27me3 Reduction Assay (AlphaLISA)

This assay measures the level of H3K27 trimethylation in cells treated with PF-06726304.

Caption: Workflow for the cellular H3K27me3 reduction AlphaLISA assay.

-

Karpas-422 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PF-06726304

-

AlphaLISA H3K27me3 Cellular Detection Kit (containing Lysis Buffer, Extraction Buffer, Detection Buffer, Acceptor Beads, Donor Beads, and anti-Histone H3 antibody)

-

384-well white opaque cell culture plates

-

Seed Karpas-422 cells into a 384-well plate at a density of approximately 10,000 cells per well.

-

Add serial dilutions of PF-06726304 to the wells and incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Lyse the cells by adding the AlphaLISA Lysis Buffer and incubate for 15 minutes at room temperature.

-

Extract the histones by adding the Extraction Buffer and incubate for 10 minutes at room temperature.

-

Add a mixture of AlphaLISA Acceptor beads conjugated with an anti-H3K27me3 antibody and a biotinylated anti-Histone H3 antibody. Incubate for 60 minutes at room temperature.

-

Add Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Determine the IC50 values by plotting the AlphaLISA signal against the concentration of PF-06726304.

Cell Proliferation Assay

This assay determines the effect of PF-06726304 on the growth of cancer cells.

-

Seed Karpas-422 cells in a 96-well plate at a density of 5,000 cells per well.

-

Add serial dilutions of PF-06726304 and incubate for 6 days at 37°C in a 5% CO2 incubator.

-

Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value for cell proliferation.

In Vivo Antitumor Efficacy in a Karpas-422 Xenograft Model

This study evaluates the in vivo antitumor activity of PF-06726304.

-

Implant female SCID beige mice subcutaneously with Karpas-422 cells.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer PF-06726304 orally twice daily (BID) at doses of 200 and 300 mg/kg for 20 consecutive days.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, collect tumors for pharmacodynamic analysis of H3K27me3 levels.

Conclusion

PF-06726304 is a potent and selective inhibitor of EZH2 that demonstrates robust biochemical and cellular activity, leading to significant anti-tumor efficacy in preclinical models of lymphoma. Its mechanism of action, centered on the reduction of H3K27me3 and subsequent reactivation of tumor suppressor genes, provides a strong rationale for its development as a therapeutic agent for cancers with dysregulated EZH2 activity. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of PF-06726304 and other EZH2 inhibitors.

References

The EZH2 Inhibitor PF-06726304: A Technical Guide to its Impact on H3K27 Trimethylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of PF-06726304, a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. By elucidating its effects on Histone H3 Lysine 27 (H3K27) trimethylation, this document provides a comprehensive resource for researchers in oncology, epigenetics, and drug discovery. The following sections detail the quantitative biochemical and cellular activity of PF-06726304, provide step-by-step experimental protocols for its evaluation, and visualize key pathways and workflows.

Core Mechanism of Action

PF-06726304 exerts its biological effects through the direct inhibition of EZH2, a core catalytic component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is the primary enzyme responsible for the trimethylation of H3K27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] By blocking the catalytic activity of EZH2, PF-06726304 leads to a global reduction in H3K27me3 levels, subsequently reactivating the expression of silenced tumor suppressor genes and inducing anti-proliferative effects in EZH2-dependent cancer cells.

Quantitative Data Summary

The inhibitory potency of PF-06726304 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.

| Biochemical Activity | Parameter | Value (nM) |

| Wild-Type EZH2 | Ki | 0.7[2][3][4] |

| Y641N Mutant EZH2 | Ki | 3.0[2][3][4] |

| Cellular Activity | Cell Line | Parameter | Value (nM) |

| Karpas-422 | H3K27me3 Reduction IC50 | 15[2][3][4] | |

| Karpas-422 | Anti-proliferation IC50 | 25[3][4] |

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.

References

- 1. Cellular Epigenetics Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

Unveiling the Downstream Targets of PF-06726304: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06726304 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.

This technical guide provides an in-depth overview of the downstream target genes of PF-06726304. It summarizes the molecular consequences of EZH2 inhibition by this compound, presents quantitative data on target gene modulation from relevant studies, details experimental protocols for identifying these targets, and visualizes the key signaling pathways and experimental workflows.

Mechanism of Action

PF-06726304 exerts its effects by directly inhibiting the enzymatic activity of EZH2. This inhibition leads to a global reduction in H3K27me3 levels. The decrease of this repressive histone mark results in a more open chromatin state at the promoter regions of EZH2 target genes, leading to their de-repression and subsequent transcriptional activation.[1][4]

dot

Downstream Target Genes of EZH2 Inhibition

The inhibition of EZH2 by PF-06726304 and other selective inhibitors results in the upregulation of a diverse set of genes involved in various cellular processes. The specific genes affected can be context-dependent, varying with cell type and the presence of specific mutations. Below are tables summarizing representative downstream target genes and pathways identified in studies utilizing EZH2 inhibitors.

Table 1: Representative Upregulated Genes Following EZH2 Inhibition

| Gene | Experimental Model | EZH2 Inhibitor | Fold Change (approx.) | Biological Function | Reference |

| CDKN1A (p21) | Diffuse Large B-Cell Lymphoma (DLBCL) Cells | EI1 | >2 | Cell cycle arrest | [4] |

| CDKN2A (p16) | DLBCL Cells | EI1 | >2 | Cell cycle arrest | [4] |

| MAFB | Glioblastoma Stem Cells | EPZ6438, GSK343, UNC1999 | Not specified | Neurogenesis, differentiation | [5] |

| ZIC2 | Glioblastoma Stem Cells | EPZ6438, GSK343, UNC1999 | Not specified | Neurogenesis, brain development | [5] |

| ZNF423 | Glioblastoma Stem Cells | EPZ6438, GSK343, UNC1999 | Not specified | Neurogenesis, neuronal function | [5] |

| CEBPA | Zebrafish Embryos | PF-06726304 acetate | Not specified | Adipogenesis | [6] |

| Axonal Guidance Pathway Genes | Melanoma Cells | EZH2 inhibitor | Not specified | Cell morphology, cell-matrix interaction | [7] |

Table 2: Downregulated Genes and Pathways Following EZH2 Inhibition

While the primary effect of EZH2 inhibition is the de-repression of target genes, some studies have reported the downregulation of specific gene sets, potentially through indirect mechanisms or non-canonical EZH2 functions.

| Gene/Pathway | Experimental Model | EZH2 Inhibitor | Fold Change (approx.) | Biological Function | Reference |

| Proliferation Signature Genes | DLBCL Cells | EI1 | Not specified | Cell proliferation | [4] |

| DNA Damage Repair (DDR) Genes (BER pathway) | Castration-Resistant Prostate Cancer (CRPC) Cells | EZH2 inhibitors | Not specified | DNA repair | [8] |

Experimental Protocols

Identifying the downstream target genes of PF-06726304 involves a combination of transcriptomic and epigenomic approaches. Below are detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Line Maintenance: Culture the selected cell line (e.g., Karpas-422 for DLBCL) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

PF-06726304 Preparation: Prepare a stock solution of PF-06726304 (e.g., 10 mM in DMSO) and store at -20°C.

-

Treatment: Seed cells at a desired density and allow them to adhere overnight. The following day, treat the cells with the desired concentration of PF-06726304 or vehicle control (DMSO). The optimal concentration and treatment duration should be determined empirically for each cell line (e.g., 5 µM for 3-9 days).[4]

RNA-Sequencing (RNA-Seq) for Gene Expression Profiling

-

RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between PF-06726304-treated and vehicle-treated samples to identify significantly up- and down-regulated genes.

-

Conduct pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K27me3 Profiling

-

Chromatin Preparation:

-

Crosslink cells with formaldehyde to fix protein-DNA interactions.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for H3K27me3.

-

Use protein A/G beads to pull down the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

-

DNA Purification:

-

Reverse the crosslinks and purify the immunoprecipitated DNA.

-

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence it.

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of H3K27me3 enrichment.

-

Annotate the peaks to nearby genes.

-

Compare H3K27me3 profiles between PF-06726304-treated and control samples to identify regions with differential enrichment.

-

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq) for Chromatin Accessibility

-

Nuclei Isolation: Harvest a specific number of cells (e.g., 50,000) and lyse them to isolate intact nuclei.[9]

-

Tagmentation: Incubate the nuclei with a hyperactive Tn5 transposase, which will simultaneously cut and ligate sequencing adapters into accessible regions of the chromatin.[9]

-

DNA Purification and Amplification: Purify the tagmented DNA and amplify it by PCR.

-

Library Preparation and Sequencing: Prepare a sequencing library from the amplified DNA and sequence it.

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Identify regions of open chromatin by analyzing the density of transposase insertion sites.

-

Compare chromatin accessibility between PF-06726304-treated and control samples to identify differential accessibility regions.

-

dot

Conclusion

PF-06726304 is a valuable research tool and a potential therapeutic agent that acts by inhibiting EZH2 and reactivating the expression of silenced genes. Understanding the landscape of its downstream target genes is crucial for elucidating its biological effects and for the development of novel cancer therapies. The experimental approaches outlined in this guide provide a robust framework for researchers to identify and validate the downstream targets of PF-06726304 in various biological contexts. The continued investigation into the downstream effects of EZH2 inhibition will undoubtedly pave the way for more effective and targeted epigenetic therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ATAC-seq protocol for the profiling of chromatin accessibility of in situ fixed quiescent and activated muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Inhibition of methyltransferase activity of enhancer of zeste 2 leads to enhanced lipid accumulation and altered chromatin status in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epigenetic reprogramming by tumor-derived EZH2 gain-of-function mutations promotes aggressive 3D cell morphologies and enhances melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]

The EZH2 Inhibitor PF-06726304: A Technical Overview of its Activity in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the EZH2 inhibitor PF-06726304, focusing on its mechanism of action and its effects across various cancer cell lines. This document summarizes key quantitative data, details experimental protocols for cellular assays, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

PF-06726304 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes, many of which are involved in cell differentiation and tumor suppression.[3][4] In various cancers, EZH2 is often overexpressed or harbors activating mutations, leading to aberrant gene silencing and promoting cancer cell proliferation and survival.[1][2] PF-06726304 competitively inhibits the methyltransferase activity of both wild-type and mutant forms of EZH2, thereby reversing the hypermethylation of H3K27 and reactivating the expression of tumor suppressor genes.[5]

Quantitative Analysis of PF-06726304 Activity

The inhibitory potency and anti-proliferative effects of PF-06726304 have been quantified in various cancer cell lines. The following tables summarize the key in vitro data available for PF-06726304.

Table 1: Inhibitory Potency of PF-06726304

| Target | Parameter | Value (nM) | Cell Line |

| Wild-Type EZH2 | Ki | 0.7 | Cell-free |

| Y641N Mutant EZH2 | Ki | 3.0 | Cell-free |

| H3K27me3 | IC50 | 15 | Karpas-422 |

Table 2: Anti-proliferative Activity of PF-06726304

| Cancer Type | Cell Line | IC50 (nM) |

| Diffuse Large B-cell Lymphoma | Karpas-422 | 25[6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PF-06726304's efficacy. The following are detailed protocols for key in vitro experiments.

Cell Viability Assay (AlamarBlue Protocol)

This protocol outlines the steps for determining the effect of PF-06726304 on cancer cell viability using the AlamarBlue assay.[7][8][9][10][11]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

PF-06726304 (dissolved in DMSO)

-

AlamarBlue HS or AlamarBlue reagent

-

Phosphate-buffered saline (PBS)

-

96-well microplates

-

Fluorescence or absorbance microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only to serve as a background control.

-

-

Compound Treatment:

-

Prepare serial dilutions of PF-06726304 in complete culture medium.

-

Add the desired concentrations of PF-06726304 to the appropriate wells. Include vehicle control wells (DMSO-treated).

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired exposure period (e.g., 72 hours).

-

-

AlamarBlue Addition:

-

Aseptically add 10 µL of AlamarBlue reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized for different cell lines.

-

-

Data Acquisition:

-

Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence/absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software.

-

Western Blot for H3K27me3 Detection

This protocol details the procedure for detecting changes in H3K27 trimethylation levels in response to PF-06726304 treatment.[12][13][14]

Materials:

-

Cancer cell lines

-

PF-06726304

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Histone extraction buffer

-

BCA protein assay kit

-

SDS-PAGE gels (high percentage, e.g., 15%)

-

PVDF or nitrocellulose membrane (0.2 µm pore size)

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with various concentrations of PF-06726304 for a specified duration.

-

Harvest cells and perform histone extraction using a suitable protocol (e.g., acid extraction).

-

-

Protein Quantification:

-

Determine the protein concentration of the histone extracts using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins on a high-percentage SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities to determine the relative change in H3K27me3 levels.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding of PF-06726304's function and evaluation.

Caption: EZH2 signaling pathway and its inhibition by PF-06726304.

Caption: Experimental workflow for evaluating PF-06726304.

References

- 1. The noncanonical role of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2 mediates epigenetic silencing of neuroblastoma suppressor genes CASZ1, CLU, RUNX3 and NGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. allevi3d.com [allevi3d.com]

- 11. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 14. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]

PF-06726304: A Technical Guide for Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06726304 is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[1] This epigenetic modification leads to transcriptional repression and is a critical regulator of normal development and cellular differentiation.[2] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and specifically diffuse large B-cell lymphoma (DLBCL).[3][4] PF-06726304 competitively inhibits the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the methylation of H3K27 and leading to the reactivation of silenced tumor suppressor genes.[5][6] This guide provides a comprehensive overview of PF-06726304, including its biochemical and cellular activity, experimental protocols for its use, and its effects on relevant signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data for PF-06726304, providing a clear comparison of its potency and cellular activity.

Table 1: Biochemical Activity of PF-06726304

| Target | Parameter | Value (nM) | Reference |

| Wild-Type EZH2 | Kᵢ | 0.7 | [5][7] |

| Y641N Mutant EZH2 | Kᵢ | 3.0 | [5][7] |

Table 2: Cellular Activity of PF-06726304

| Cell Line | Assay | IC₅₀ (nM) | Reference |

| Karpas-422 | H3K27me3 Inhibition | 15 | [5][7] |

| Karpas-422 | Proliferation | 25 | [7] |

Table 3: Selectivity Profile of a Representative EZH2 Inhibitor (GSK126) *

| Methyltransferase | IC₅₀ (µM) | Fold Selectivity vs. EZH2 |

| EZH2 | 0.003 | 1 |

| EZH1 | 0.045 | 15 |

| G9a | >100 | >33,333 |

| SUV39H1 | >100 | >33,333 |

| SETD7 | >100 | >33,333 |

| PRMT1 | >100 | >33,333 |

Signaling Pathways

Inhibition of EZH2 by PF-06726304 has significant downstream effects on various signaling pathways critical for cancer cell proliferation and survival. In DLBCL, EZH2 plays a crucial role in maintaining the germinal center B-cell phenotype by repressing genes involved in differentiation and cell cycle control.[9][10]

References

- 1. genscript.com [genscript.com]

- 2. mdpi.com [mdpi.com]

- 3. style | Graphviz [graphviz.org]

- 4. escholarship.org [escholarship.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Attributes | Graphviz [graphviz.org]

- 10. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating PF-06726304 in Novel Tumor Types: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PF-06726304 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and tumorigenesis. This document provides a comprehensive technical overview of PF-06726304, focusing on its mechanism of action, preclinical efficacy in various tumor models, and the scientific rationale for its investigation in novel tumor types. Particular emphasis is placed on tumors harboring mutations in the SWI/SNF chromatin remodeling complex, where EZH2 inhibition has demonstrated synthetic lethality. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to support further research and development of this compound.

Introduction: The Role of EZH2 in Cancer

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes, many of which are tumor suppressors.[1] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of a wide range of hematological and solid tumors.[1] Inhibition of EZH2 represents a promising therapeutic strategy to reactivate tumor suppressor gene expression and impede cancer progression.

PF-06726304: A Selective EZH2 Inhibitor

PF-06726304 is a highly selective inhibitor of EZH2, demonstrating potent activity against both wild-type (WT) and mutant forms of the enzyme.[2][3] Its mechanism of action involves competitive inhibition of the S-adenosylmethionine (SAM)-binding site of EZH2, thereby preventing the transfer of methyl groups to H3K27.[2]

Biochemical and Cellular Activity

PF-06726304 exhibits potent biochemical and cellular activity, effectively reducing H3K27me3 levels and inhibiting the proliferation of EZH2-dependent cancer cells.

| Parameter | Value | Cell Line/Enzyme | Reference |

| Ki (WT EZH2) | 0.7 nM | Wild-Type EZH2 | [2] |

| Ki (Y641N EZH2) | 3.0 nM | Y641N Mutant EZH2 | [2] |

| IC50 (H3K27me3 Inhibition) | 15 nM | Karpas-422 | [3] |

| IC50 (Cell Proliferation) | 25 nM | Karpas-422 | [3] |

Preclinical Efficacy in Novel Tumor Types

The therapeutic potential of EZH2 inhibitors like PF-06726304 extends beyond tumors with EZH2 mutations. A key area of investigation is in tumors with inactivating mutations in genes of the SWI/SNF chromatin remodeling complex, such as ARID1A, SMARCA4, and SMARCA2. The SWI/SNF and PRC2 complexes have an antagonistic relationship, and the loss of SWI/SNF function can lead to a dependency on EZH2 activity for survival. This creates a synthetic lethal vulnerability that can be exploited by EZH2 inhibitors.

Tumors with SWI/SNF Complex Mutations

Preclinical studies have demonstrated the efficacy of EZH2 inhibitors in various cancer models with SWI/SNF mutations.

| Tumor Type | Genetic Alteration | EZH2 Inhibitor | Observed Effect | Reference |

| Ovarian Clear Cell Carcinoma | ARID1A mutation | GSK126 | Synthetic lethality, tumor regression | |

| Small Cell Carcinoma of the Ovary, Hypercalcemic Type (SCCOHT) | SMARCA4/SMARCA2 loss | Tazemetostat | Potent and selective cell killing, anti-tumor effects | |

| Malignant Rhabdoid Tumors | SMARCB1 loss | Tazemetostat | Selective cell killing | |

| Non-Small Cell Lung Cancer (NSCLC) | Dual SMARCA2/SMARCA4 loss | Tazemetostat | EZH2 dependence |

Signaling Pathway: EZH2 and SWI/SNF Antagonism

The diagram below illustrates the antagonistic relationship between the PRC2 and SWI/SNF complexes and the synthetic lethal interaction with EZH2 inhibition in the context of SWI/SNF mutations.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of PF-06726304 in novel tumor types.

Cell Viability Assay

This protocol determines the concentration of PF-06726304 that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

PF-06726304

-

DMSO (vehicle control)

-

96-well clear bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue®[4])

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of PF-06726304 in complete culture medium. A typical starting concentration is 10 µM with 1:3 dilutions. Include a DMSO-only control.

-

Remove the existing medium from the cells and add 100 µL of the PF-06726304 dilutions or control medium to the respective wells.

-

Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72-120 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the luminescence or fluorescence using a plate reader.

-

Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

H3K27me3 Inhibition Assay (ELISA-based)

This protocol quantifies the reduction in global H3K27me3 levels in cells treated with PF-06726304.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

PF-06726304

-

DMSO

-

Histone extraction buffer

-

H3K27me3 ELISA kit

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and treat with various concentrations of PF-06726304 or DMSO for a specified time (e.g., 48-72 hours).

-

Harvest the cells and perform histone extraction according to standard protocols or the kit manufacturer's instructions.

-

Quantify the protein concentration of the histone extracts.

-

Perform the H3K27me3 ELISA according to the kit's protocol. This typically involves coating the plate with histone extracts, incubating with a primary antibody against H3K27me3, followed by a secondary antibody conjugated to an enzyme, and finally adding a substrate to generate a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Normalize the H3K27me3 signal to the total histone H3 signal (determined by a parallel ELISA) or total protein input.

-

Calculate the percentage of H3K27me3 inhibition relative to the DMSO control.

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of PF-06726304 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Cancer cell line of interest

-

Matrigel (optional)

-

PF-06726304

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) in a suitable buffer, with or without Matrigel, into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer PF-06726304 orally at the desired dose and schedule (e.g., 200-300 mg/kg, twice daily).[5] Administer the vehicle to the control group.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Analyze the data for tumor growth inhibition and statistical significance.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating PF-06726304 in novel tumor types.

In Vitro Screening Workflow

In Vivo Efficacy and PD Study Workflow

Conclusion and Future Directions

PF-06726304 is a promising EZH2 inhibitor with demonstrated preclinical activity in various cancer models. The investigation of this compound in novel tumor types, particularly those with SWI/SNF complex mutations, is strongly supported by the principle of synthetic lethality. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of PF-06726304's therapeutic potential. Future research should focus on identifying predictive biomarkers of response to expand the clinical application of EZH2 inhibitors. Combination strategies, such as with immunotherapy or other epigenetic modifiers, also warrant further investigation to enhance anti-tumor efficacy and overcome potential resistance mechanisms.[6][7] As of late 2025, specific clinical trial data for PF-06726304 is not widely published, with another EZH2 inhibitor, PF-06821497, being in a Phase 1 trial for various cancers.[8]

References

- 1. volition.com [volition.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Combining EZH2 inhibitors with other therapies for solid tumors: more choices for better effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Recent developments in epigenetic cancer therapeutics: clinical advancement and emerging trends - PMC [pmc.ncbi.nlm.nih.gov]

The EZH2 Inhibitor PF-06726304: A Deep Dive into its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective EZH2 inhibitor, PF-06726304, with a focus on its mechanism of action and its consequential impact on gene expression. This document synthesizes available data to offer a detailed resource for professionals in the fields of oncology, epigenetics, and drug discovery.

Core Mechanism of Action: Selective Inhibition of EZH2

PF-06726304 is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation mark is associated with transcriptional repression of target genes.

By inhibiting EZH2, PF-06726304 effectively reduces the levels of H3K27me3, leading to the de-repression and reactivation of EZH2 target genes. This mechanism is particularly relevant in various cancers where EZH2 is overexpressed or harbors gain-of-function mutations, leading to the silencing of tumor suppressor genes.

Biochemical and Cellular Potency

PF-06726304 demonstrates high potency against both wild-type (WT) and mutant forms of EZH2. The following table summarizes its key inhibitory activities.

| Parameter | Target | Value | Reference |

| Ki | Wild-Type EZH2 | 0.7 nM | [1][2] |

| Ki | Y641N Mutant EZH2 | 3.0 nM | [1][2] |

| IC50 | H3K27me3 Inhibition (in Karpas-422 cells) | 15 nM | [1][2] |

| IC50 | Cell Proliferation (in Karpas-422 cells) | 25 nM | [2] |

Impact on Gene Expression: De-repression of EZH2 Target Genes

For instance, treatment of EZH2-mutant diffuse large B-cell lymphoma (DLBCL) cell lines with the EZH2 inhibitor GSK126 has been shown to reactivate silenced PRC2 target genes.[3] These genes are often involved in critical cellular processes such as cell cycle regulation, differentiation, and apoptosis. It is highly probable that PF-06726304 induces a similar de-repression of EZH2 target genes in sensitive cell lines.

A study on zebrafish embryos exposed to PF-06726304 acetate revealed changes in chromatin accessibility at H3K27me3 loci, which were linked to the differential expression of genes involved in metabolic pathways, lipid homeostasis, and adipogenesis at later developmental stages.[4] This suggests that the impact of PF-06726304 on gene expression can be context-dependent and influence a variety of biological processes.

Signaling Pathways Modulated by PF-06726304

By inhibiting EZH2, PF-06726304 can indirectly modulate various signaling pathways that are regulated by EZH2 target genes. EZH2 has been shown to influence key oncogenic pathways, and its inhibition can therefore lead to the restoration of normal cellular signaling.

Figure 1: Simplified signaling network illustrating the mechanism of PF-06726304 action.

Experimental Protocols

Detailed experimental protocols for the characterization of PF-06726304 are crucial for reproducible research. The following sections outline the general methodologies for key assays.

EZH2 Biochemical Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the ability of PF-06726304 to inhibit the methyltransferase activity of EZH2.

Principle: A biotinylated histone H3 peptide substrate is incubated with the EZH2 enzyme complex and a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]-methionine). If EZH2 is active, the radiolabeled methyl group is transferred to the peptide. The reaction mixture is then added to streptavidin-coated scintillation proximity assay (SPA) beads. The biotinylated peptide binds to the beads, bringing the radiolabel into close proximity with the scintillant, which results in a detectable light signal. An inhibitor will reduce the signal.

General Protocol:

-

Prepare a reaction buffer containing Tris-HCl, DTT, and MgCl₂.

-

Add the EZH2 enzyme complex, the biotinylated H3 peptide substrate, and varying concentrations of PF-06726304 to a microplate.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.

-

Incubate the plate at room temperature for a defined period (e.g., 1 hour).

-

Stop the reaction by adding S-adenosyl-L-homocysteine.

-

Add streptavidin-coated SPA beads and incubate to allow for binding.

-

Measure the scintillation signal using a microplate scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Figure 2: Workflow for the EZH2 Scintillation Proximity Assay.

Cellular H3K27me3 Inhibition Assay (In-Cell Western)

This assay measures the ability of PF-06726304 to reduce H3K27me3 levels within cells.

Principle: Cells are treated with the inhibitor, fixed, and permeabilized. The levels of H3K27me3 and a loading control (e.g., total Histone H3) are detected using specific primary antibodies and fluorescently labeled secondary antibodies. The fluorescence intensity is then quantified.

General Protocol:

-

Seed cells (e.g., Karpas-422) in a 96-well plate and allow them to adhere.

-

Treat the cells with a dilution series of PF-06726304 for a specified time (e.g., 72 hours).

-

Fix the cells with formaldehyde, followed by permeabilization with methanol or Triton X-100.

-

Block non-specific binding sites.

-

Incubate with primary antibodies against H3K27me3 and total Histone H3.

-

Wash and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).

-

Scan the plate using an infrared imaging system.

-

Normalize the H3K27me3 signal to the total Histone H3 signal and calculate IC50 values.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of PF-06726304 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

General Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Add various concentrations of PF-06726304 to the wells.

-

Incubate for a period that allows for multiple cell doublings (e.g., 3-5 days).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.

Figure 3: Workflow for the MTT Cell Proliferation Assay.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq) in Zebrafish Embryos

This technique is used to identify regions of open chromatin genome-wide, providing insights into how PF-06726304 affects the regulatory landscape.

Principle: The hyperactive Tn5 transposase is used to preferentially fragment accessible regions of chromatin and simultaneously ligate sequencing adapters. These fragments are then sequenced to map the accessible chromatin landscape.

General Protocol:

-

Expose zebrafish embryos to PF-06726304 acetate at the desired concentration and for the specified duration.

-

Collect and dechorionate the embryos.

-

Dissociate the embryos into a single-cell suspension.

-

Lyse the cells to isolate the nuclei.

-

Perform the transposition reaction by incubating the nuclei with the Tn5 transposase.

-

Purify the transposed DNA fragments.

-

Amplify the library by PCR.

-

Perform paired-end sequencing of the library.

-

Analyze the sequencing data to identify peaks of accessible chromatin and perform differential accessibility analysis between treated and control samples.

Conclusion

PF-06726304 is a highly potent and selective EZH2 inhibitor that effectively reduces H3K27me3 levels, leading to the de-repression of EZH2 target genes. Its mechanism of action holds significant therapeutic promise, particularly in cancers driven by EZH2 dysregulation. The experimental protocols outlined in this guide provide a framework for the continued investigation of PF-06726304 and other EZH2 inhibitors, facilitating a deeper understanding of their impact on gene expression and cellular signaling. Further research, including the generation and public sharing of comprehensive gene expression datasets, will be invaluable in fully elucidating the therapeutic potential of this class of epigenetic modulators.

References

The EZH2 Inhibitor PF-06726304: A Technical Guide for Developmental Biology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-06726304, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), for its application in developmental biology studies. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to PF-06726304

PF-06726304 is a small molecule inhibitor that competitively targets the S-adenosylmethionine (SAM) binding site of EZH2, a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation during embryonic development by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification is a hallmark of transcriptionally silenced chromatin. Dysregulation of EZH2 activity has been implicated in various developmental disorders and cancers. The use of PF-06726304 allows for the precise dissection of EZH2's role in various developmental processes.

Quantitative Data

The following tables summarize the key quantitative parameters of PF-06726304, providing a reference for its potency and activity in various experimental systems.

| Parameter | Value | Cell Line/System | Reference |

| Ki (Wild-Type EZH2) | 0.7 nM | Cell-free assay | [1][2] |

| Ki (Y641N Mutant EZH2) | 3.0 nM | Cell-free assay | [1][2] |

| IC50 (H3K27me3 inhibition) | 15 nM | Karpas-422 cells | [1][2] |

| IC50 (Cell proliferation) | 25 nM | Karpas-422 cells (wild-type EZH2) | [2] |

Table 1: Biochemical and Cellular Potency of PF-06726304

| Concentration | Developmental Effect in Zebrafish (0-5 dpf) | Reference |

| 0.1 µM | No significant phenotypic effect | [3] |

| 1 µM | No significant phenotypic effect | [3] |

| 5 µM | Increased lipid accumulation, altered chromatin status | [4] |

| 25 µM | Phenotypic effects observed | [3] |

| 50 µM | Lethal effect | [3] |

Table 2: Dose-Dependent Effects of PF-06726304 Acetate in Zebrafish Embryos

Signaling Pathway

PF-06726304 primarily acts by inhibiting the catalytic activity of EZH2 within the PRC2 complex. This leads to a global reduction in H3K27me3 levels, resulting in the de-repression of EZH2 target genes. In the context of developmental biology, this has profound effects on cell fate decisions and tissue patterning. For instance, inhibition of EZH2 has been shown to promote the differentiation of human embryonic stem cells into the mesodermal lineage.

Caption: Mechanism of action of PF-06726304 in modulating developmental gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PF-06726304 in developmental biology studies, with a focus on the zebrafish model.

Zebrafish Embryo Treatment with PF-06726304

This protocol describes the general procedure for exposing zebrafish embryos to PF-06726304 to assess its developmental effects.

Materials:

-

Wild-type zebrafish embryos

-

E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered to pH 7.2-7.4)

-

PF-06726304 acetate

-

Dimethyl sulfoxide (DMSO)

-

Petri dishes

-

Incubator at 28.5°C

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of PF-06726304 acetate in DMSO. Store at -20°C.

-

Working Solutions: On the day of the experiment, prepare working solutions of PF-06726304 by diluting the stock solution in E3 medium to the desired final concentrations (e.g., 0.1, 1, 5, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them according to standard protocols. For general developmental toxicity, exposure can start from a few hours post-fertilization (hpf).

-

Exposure: Transfer a specific number of healthy, normally developing embryos (e.g., 20-30) into each well of a multi-well plate or a petri dish containing the appropriate working solution or vehicle control.

-

Incubation: Incubate the embryos at 28.5°C in a dark incubator.

-

Observation and Data Collection: Observe the embryos at regular intervals (e.g., 24, 48, 72, 96, 120 hpf) under a stereomicroscope. Record developmental milestones, morphological abnormalities (e.g., edema, tail curvature, heart defects), and lethality.

-

Data Analysis: Analyze the collected data to determine dose-response relationships for various endpoints.

Caption: Experimental workflow for treating zebrafish embryos with PF-06726304.

Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) in Zebrafish Embryos

This protocol outlines the key steps for performing ATAC-seq on zebrafish embryos treated with PF-06726304 to investigate changes in chromatin accessibility. This method is adapted from published protocols.

Materials:

-

Zebrafish embryos (treated with PF-06726304 or vehicle)

-

Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-630)

-

Tn5 transposase and tagmentation buffer (e.g., from Illumina Tagment DNA Enzyme and Buffer Kit)

-

DNA purification kit

-

PCR reagents for library amplification

-

Next-generation sequencing platform

Procedure:

-

Embryo Collection and Dissociation: Collect embryos at the desired developmental stage (e.g., 50% epiboly, 5.5 hpf, as per Kamstra et al., 2020)[4]. Manually dechorionate and deyolk the embryos. Dissociate the embryonic cells into a single-cell suspension.

-

Nuclei Isolation: Lyse the cells in cold lysis buffer to release the nuclei. Pellet the nuclei by centrifugation.

-

Tagmentation: Resuspend the nuclei in the tagmentation reaction mix containing Tn5 transposase. Incubate to allow for simultaneous fragmentation of DNA in open chromatin regions and ligation of sequencing adapters.

-

DNA Purification: Purify the tagmented DNA using a DNA purification kit.

-

Library Amplification: Amplify the tagmented DNA using PCR with indexed primers to generate the sequencing library.

-

Sequencing: Sequence the prepared library on a next-generation sequencing platform.

-

Data Analysis: Analyze the sequencing data to identify regions of open chromatin and compare the chromatin accessibility profiles between PF-06726304-treated and control embryos. This can reveal genes and regulatory elements affected by EZH2 inhibition.

Caption: Workflow for ATAC-seq analysis of PF-06726304-treated zebrafish embryos.

Conclusion

PF-06726304 serves as a valuable tool for investigating the role of EZH2 and H3K27me3-mediated gene silencing in a wide array of developmental processes. This guide provides a foundational understanding of its properties and application, enabling researchers to design and execute robust experiments in the field of developmental biology. The provided protocols and diagrams offer a starting point for exploring the intricate epigenetic regulation that governs embryonic development.

References

The EZH2 Inhibitor PF-06726304: A Technical Guide to its Impact on Cancer Stem Cell Populations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a subpopulation of tumor cells with capacities for self-renewal, differentiation, and tumorigenesis, contributing significantly to therapeutic resistance and disease relapse. A promising therapeutic strategy involves targeting the epigenetic regulators that maintain the CSC state. One such target is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). PF-06726304 is a potent and selective small-molecule inhibitor of EZH2. This technical guide consolidates the current understanding of the effects of EZH2 inhibition, and by extension PF-06726304, on cancer stem cell populations. It provides an in-depth overview of the mechanism of action, quantitative effects on CSC markers and functional assays, detailed experimental protocols, and the key signaling pathways involved.

Introduction: PF-06726304 and the Role of EZH2 in Cancer Stem Cells